molecular formula C4H4BrFO2 B2789376 2-Bromo-2-fluorocyclopropanecarboxylic acid CAS No. 1378807-68-1

2-Bromo-2-fluorocyclopropanecarboxylic acid

Cat. No.: B2789376
CAS No.: 1378807-68-1
M. Wt: 182.976
InChI Key: VKMJVFKZHRAUSL-UHFFFAOYSA-N
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Description

2-Bromo-2-fluorocyclopropanecarboxylic acid is an organic compound with the molecular formula C4H4BrFO2. It is a cyclopropane derivative, characterized by the presence of both bromine and fluorine atoms attached to the cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 2-Bromo-2-fluorocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by halogenation. One common method includes the reaction of cyclopropanecarboxylic acid with bromine and fluorine sources under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity .

Chemical Reactions Analysis

2-Bromo-2-fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-2-fluorocyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-2-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

2-Bromo-2-fluorocyclopropanecarboxylic acid can be compared with other cyclopropane derivatives such as:

  • 2-Fluorocyclopropanecarboxylic acid
  • 2-Bromocyclopropanecarboxylic acid

These compounds share similar structural features but differ in their reactivity and applications. The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in various chemical reactions .

Properties

IUPAC Name

2-bromo-2-fluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMJVFKZHRAUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378807-68-1
Record name 2-bromo-2-fluorocyclopropane-1-carboxylic acid
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